molecular formula C26H24ClF3N6O2 B5171817 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 6076-67-1

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B5171817
CAS No.: 6076-67-1
M. Wt: 545.0 g/mol
InChI Key: XKBPUNCFAAFPBE-UHFFFAOYSA-N
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Description

This chemical, 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide, is a sophisticated small molecule inhibitor specifically designed to target the c-Jun N-terminal Kinase (JNK) signaling pathway Source . The JNK pathway is a critical mediator of cellular stress responses, playing a central role in processes such as apoptosis, inflammation, and cellular proliferation Source . As a research tool, this compound provides scientists with a potent and selective means to probe the complex biological functions of JNK in various disease models, particularly in the fields of oncology, neurodegenerative diseases, and inflammatory disorders. Its complex molecular structure, featuring a tetrahydropyrazolopyrimidine core and multiple aromatic systems, is engineered for high-affinity binding and specificity. This reagent is intended for use in in vitro biochemical assays and in vivo preclinical studies to elucidate disease mechanisms and validate novel therapeutic targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClF3N6O2/c1-14-9-11-16(12-10-14)18-13-19(26(28,29)30)35-23(31-18)20(27)22(33-35)24(37)32-21-15(2)34(3)36(25(21)38)17-7-5-4-6-8-17/h4-12,18-19,31H,13H2,1-3H3,(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBPUNCFAAFPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C)Cl)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00417457
Record name BAS 01841734
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6076-67-1
Record name BAS 01841734
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00417457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex pyrazole derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects based on recent research findings.

Structure and Properties

The molecular structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of chloro, trifluoromethyl, and carboxamide groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Cytotoxicity Studies : The compound has been tested against various cancer cell lines. Notably, it exhibited significant cytotoxic effects with IC50 values indicating strong inhibition of cell proliferation in MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines. The reported IC50 values were 3.79 µM for MCF7 and 12.50 µM for SF-268 .
Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is crucial for regulating cell division and has implications in cancer progression .
  • Induction of Apoptosis : Studies indicated that the compound induces apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells.
  • Autophagy Induction : Certain derivatives have been noted to promote autophagy in A549 cell lines without inducing apoptosis, suggesting a complex role in cellular homeostasis and stress response .

Case Studies

Several case studies have documented the efficacy of related pyrazole compounds in clinical settings:

  • Study by Fan et al. : This research demonstrated that specific pyrazole derivatives could inhibit A549 cell proliferation through autophagy mechanisms while maintaining low cytotoxicity towards normal cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound 3-Cl, 5-(4-MePh), 7-CF₃, N-(pyrazol-4-yl)amide C₂₆H₂₃ClF₃N₆O₂ 562.95 High lipophilicity (CF₃), potential kinase inhibition -
N-(4-Chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide 5-(4-MePh), 7-CF₃, N-(4-ClPh)amide C₂₁H₁₈ClF₃N₄O 434.84 Antimetabolite activity
3-Chloro-N-[3-phenoxy-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Cl, 5-phenoxy-tetrafluoropropoxy C₂₂H₁₅ClF₄N₄O₃ 494.83 Enhanced solubility (fluorinated alkoxy chain)
3-Chloro-5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 5-(3,4-OMePh), N-(methylpyrazole)amide C₂₂H₂₀ClF₃N₆O₃ 508.88 Improved solubility (methoxy groups)
3-Bromo-5-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 3-Br, 5-(4-BrPh), N-(imidazolylpropyl)amide C₂₀H₁₅Br₂F₃N₆O 572.18 Enhanced halogen bonding (Br substituents)

Key Observations:

Chloro vs. Bromo Substituents: Brominated analogues (e.g., ) exhibit higher molecular weights and stronger halogen bonding, which may improve target binding affinity but increase synthetic complexity.

Aromatic Substituents: The 4-methylphenyl group (target compound) provides moderate steric hindrance compared to 3,4-dimethoxyphenyl (), which improves solubility but may reduce membrane permeability. Phenoxy-tetrafluoropropoxy chains () enhance solubility via fluorophilic interactions but introduce synthetic challenges.

Q & A

Q. What are the optimal synthetic routes for achieving high-purity yields of this compound?

The synthesis typically involves multi-step reactions, including cyclocondensation of substituted pyrazoles with activated carbonyl intermediates. Key steps include refluxing in pyridine or ethanol, followed by purification via recrystallization (e.g., from dioxane or ethanol). Yield optimization (60–70%) requires precise control of reaction time, temperature, and stoichiometric ratios of precursors like 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-amine and chloro-substituted pyrimidine intermediates. Characterization via IR, 1H^1 \text{H}/13C^{13} \text{C} NMR, and MS ensures structural fidelity .

Q. How can researchers confirm the structural conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving 3D molecular geometry. For example, related pyrazolo[1,5-a]pyrimidine derivatives were analyzed at 293 K with RR-factors < 0.06, confirming bond angles and substituent orientations . Complementary techniques include 1H^1 \text{H}/13C^{13} \text{C} NMR to verify proton environments (e.g., trifluoromethyl splitting patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What strategies address solubility challenges during in vitro assays?

Solubility in polar aprotic solvents (e.g., DMSO) is limited due to hydrophobic substituents (trifluoromethyl, tetrahydropyrimidine). Co-solvent systems (e.g., DMSO:water gradients) or micellar encapsulation improve bioavailability. Preclinical formulations often use chloroform or methanol for initial dissolution, followed by dilution in aqueous buffers .

Advanced Research Questions

Q. How can computational methods streamline reaction pathway optimization?

Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict viable synthetic routes. For instance, ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing trial-and-error cycles. Machine learning models trained on reaction databases (e.g., substituent effects on cyclization efficiency) further refine conditions .

Q. What methodologies elucidate structure-activity relationships (SAR) for biological targets?

SAR studies require synthesizing analogs with systematic substitutions (e.g., varying phenyl or trifluoromethyl groups). Biological assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) identify critical pharmacophores. For example, replacing 4-methylphenyl with p-tolylazo groups in analogs altered binding affinity to kinase targets by 30% .

Q. How do researchers evaluate pharmacokinetic (PK) properties of this compound?

SwissADME predicts key PK parameters:

  • Lipophilicity (LogP): ~3.5 (moderate, suitable for blood-brain barrier penetration).
  • Solubility (LogS): -4.2 (requires formulation optimization).
  • Drug-likeness: Adherence to Lipinski’s rules (MW < 500, H-bond donors < 5). Experimental validation via HPLC-MS quantifies metabolic stability in liver microsomes .

Q. What experimental designs assess enzyme inhibition mechanisms?

Kinase inhibition assays (e.g., EGFR or BRAF) use fluorescence-based substrates to measure IC50_{50} values. For example, related pyrazolo[1,5-a]pyrimidines showed IC50_{50} = 0.8–1.2 µM against cancer cell lines. Surface plasmon resonance (SPR) quantifies binding kinetics (konk_{\text{on}}/koffk_{\text{off}}) to validate allosteric vs. competitive inhibition .

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